molecular formula C9H18ClNO2 B1281357 4-(Piperidin-2-yl)butanoic acid hydrochloride CAS No. 63987-69-9

4-(Piperidin-2-yl)butanoic acid hydrochloride

Cat. No.: B1281357
CAS No.: 63987-69-9
M. Wt: 207.7 g/mol
InChI Key: TZEDJYFOMIEMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-2-yl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure

4-Piperidinecarboxylic acid hydrochloride has been extensively studied for its crystal and molecular structure, demonstrating its significance in understanding molecular conformations and interactions. The compound's crystal structure has been characterized by single-crystal X-ray diffraction, showcasing its orthorhombic space group and the piperidine ring adopting a chair conformation with the carboxyl group in the equatorial position. This detailed understanding of the compound's structure and bonding interactions, including hydrogen bonding and electrostatic interactions, provides crucial insights for its applications in various fields of research (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Synthesis and Modification

The compound is used as a starting material or intermediate in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of complex molecules like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing its versatility in chemical synthesis processes. The ability to manipulate and transform this compound into other valuable chemical entities underlines its importance in synthetic chemistry and pharmaceutical development (Zheng Rui, 2010).

Antibacterial and Antimicrobial Applications

Compounds derived from 4-(Piperidin-2-yl)butanoic acid hydrochloride have been studied for their antibacterial and antimicrobial properties. For example, microwave-assisted synthesis techniques have been utilized to create piperidine-containing pyrimidine imines and thiazolidinones, which have then been evaluated for their antibacterial activities. Such research underlines the compound's potential in the development of new antimicrobial agents and contributes to the fight against bacterial resistance (Merugu, Ramesh, & Sreenivasulu, 2010).

Cytotoxicity and Enzyme Inhibition

Derivatives of this compound have been synthesized and tested for their cytotoxicity and enzyme inhibitory activities. This highlights the compound's relevance in medical and pharmacological research, particularly in the exploration of new therapeutic agents with potential applications in cancer treatment and other diseases (Unluer et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis .

Mode of Action

It is known to be a reactant in the synthesis of FK866 , suggesting it may interact with its targets to inhibit NAD biosynthesis .

Biochemical Pathways

The compound is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD is a crucial coenzyme in redox reactions, and its inhibition can have significant downstream effects on cellular metabolism and energy production.

Result of Action

As a reactant in the synthesis of fk866 , an inhibitor of NAD biosynthesis , it can be inferred that its action may result in decreased NAD levels, affecting cellular metabolism and energy production.

Biochemical Analysis

Biochemical Properties

4-(Piperidin-2-yl)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for NAD biosynthesis . It interacts with enzymes such as NAmPRTase, which is involved in the NAD salvage pathway . The compound’s interaction with NAmPRTase inhibits the enzyme’s activity, leading to a decrease in NAD levels. This inhibition is crucial for studying the effects of reduced NAD levels on cellular metabolism and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of NAD biosynthesis affects the energy metabolism of cells, leading to altered cellular functions. Additionally, changes in gene expression due to reduced NAD levels can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition . The compound binds to the active site of NAmPRTase, preventing the enzyme from catalyzing the conversion of nicotinamide to NAD . This inhibition leads to a decrease in NAD levels, which in turn affects various cellular processes. The compound may also influence gene expression by modulating transcription factors that are sensitive to NAD levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to sustained inhibition of NAD biosynthesis, resulting in prolonged effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits NAD biosynthesis without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to NAD biosynthesis . It interacts with enzymes such as NAmPRTase, which catalyzes the conversion of nicotinamide to NAD . By inhibiting this enzyme, the compound disrupts the NAD salvage pathway, leading to decreased NAD levels. This disruption can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical properties and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

4-piperidin-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h8,10H,1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEDJYFOMIEMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497266
Record name 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63987-69-9
Record name 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.